molecular formula C19H32BNO2 B1528115 Dipropyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine CAS No. 1454653-64-5

Dipropyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine

Cat. No. B1528115
M. Wt: 317.3 g/mol
InChI Key: SEDQCITWNDZPJV-UHFFFAOYSA-N
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Description

Dipropyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine is a chemical compound with the linear formula C19H32BNO2 . It is a colorless to yellow liquid or semi-solid or solid .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C19H32BNO2.ClH/c1-7-13-21(14-8-2)15-16-9-11-17(12-10-16)20-22-18(3,4)19(5,6)23-20;/h9-12H,7-8,13-15H2,1-6H3;1H . This indicates the presence of boron (B), nitrogen (N), and oxygen (O) atoms in the compound, along with carbon © and hydrogen (H) atoms.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 353.74 . The compound’s density and boiling point are predicted to be 0.97±0.1 g/cm3 and 393.7±25.0 °C respectively .

Scientific Research Applications

  • Organic Synthesis and Drug Development

    • Field : Organic Chemistry, Drug Development .
    • Application : Compounds with similar structures, such as N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide and 2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, have been synthesized and studied for their potential applications in drug development .
    • Methods : These compounds can be synthesized through nucleophilic and amidation reactions . The molecular structure is then characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .
    • Results : The molecular structure optimized by density functional theory (DFT) is consistent with the crystal structure determined by X-ray single crystal diffraction .
  • Biologically Active Compounds Synthesis

    • Field : Biochemistry, Drug Synthesis .
    • Application : Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a compound with a similar structure, is an important intermediate in many biologically active compounds such as crizotinib .
    • Methods : This compound was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .
    • Results : The synthesized compound serves as an important intermediate in the synthesis of biologically active compounds .
  • Boron Neutron Capture Therapy

    • Field : Medical Physics, Oncology .
    • Application : Boronic acid pinacol ester compounds, which share structural similarities with the compound , have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
    • Methods : The boron compound is administered to the patient, and the area of the body with the cancer is then subjected to a beam of neutrons. The boron atoms capture these neutrons, causing a nuclear reaction that produces high-energy alpha particles that kill the cancer cells .
    • Results : This therapy has shown promise in treating certain types of cancer, such as brain tumors .
  • Suzuki Reaction

    • Field : Organic Chemistry .
    • Application : Arylboronic acid, which is structurally similar to the compound , is one of the important nucleophiles in the Suzuki reaction .
    • Methods : The Suzuki reaction is a type of cross-coupling reaction, where an organoboron compound (such as arylboronic acid) and a halide are coupled together in the presence of a palladium catalyst .
    • Results : The Suzuki reaction has a wide range of applications in organic synthesis, particularly in the synthesis of complex organic molecules .
  • Boric Acid Derivative

    • Field : Organic Chemistry .
    • Application : N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide is an important boric acid derivative . It has many applications in carbon-carbon coupling and carbon heterocoupling reactions .
    • Methods : The title compound was designed and synthesized through a two-step substitution reaction .
    • Results : The molecular structure optimized by Density Functional Theory (DFT) is identical with the single crystal structure determined by single crystal X-ray diffraction .
  • Intermediate in Biologically Active Compounds

    • Field : Biochemistry, Drug Synthesis .
    • Application : Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in many biologically active compounds such as crizotinib .
    • Methods : This compound was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .
    • Results : The synthesized compound serves as an important intermediate in the synthesis of biologically active compounds .

Safety And Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N-propyl-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32BNO2/c1-7-13-21(14-8-2)15-16-9-11-17(12-10-16)20-22-18(3,4)19(5,6)23-20/h9-12H,7-8,13-15H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDQCITWNDZPJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN(CCC)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dipropyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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